3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile;hydrochloride
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Overview
Description
3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile;hydrochloride is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile typically involves the condensation of anthranilic acid derivatives with malononitrile and aldehydes under reflux conditions. The reaction is often carried out in ethanol, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-cyano-4H-pyran derivatives
- 4-hydroxyquinoline derivatives
- Indole derivatives
Uniqueness
3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H10ClN3O |
---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H9N3O.ClH/c11-5-6-1-2-7-4-8(12)10(14)13-9(7)3-6;/h1-3,8H,4,12H2,(H,13,14);1H |
InChI Key |
TYMAMEGUQOLAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)C#N)N.Cl |
Origin of Product |
United States |
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